4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-
Description
The compound 4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)- (CAS: 144848-24-8) is a stereochemically complex molecule with the molecular formula C₂₄H₄₆O₂Si and a molecular weight of 394.71 g/mol . It serves as a critical intermediate in the synthesis of Eldecalcitol (ED-71), a vitamin D analog used to treat osteoporosis . The compound’s structure includes:
- A bicyclic octahydro-4H-inden-4-one core.
- A triethylsilyl (TES)-protected hydroxyl group at the C5 position of the hexenyl side chain.
- Stereospecific configurations at C1, C3a, and C7a (1R,3aR,7aR), which are essential for its biological relevance .
Its physical properties include a predicted density of 0.922±0.06 g/cm³ and boiling point of 437.4±18.0 °C, reflecting the influence of the bulky triethylsilyl group on its volatility .
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-triethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O2Si/c1-9-28(10-2,11-3)27-24(6,7)20(5)15-14-19(4)21-16-17-22-23(26)13-12-18-25(21,22)8/h14-15,19-22H,9-13,16-18H2,1-8H3/b15-14+/t19-,20+,21-,22+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCSLEGUTMLXIQ-BOJVKBFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)- is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.726 g/mol. The structure features a bicyclic framework with multiple functional groups that may contribute to its biological properties.
Cytotoxicity
A significant area of research has focused on the cytotoxic effects of this compound against various cancer cell lines. A study examining related metabolites indicated that certain derivatives exhibited moderate cytotoxicity against human breast carcinoma (MCF-7 and MDA-MB-231), hepatocellular carcinoma (Hep G2), and lung carcinoma (A-549) cell lines. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (mg/ml) |
|---|---|
| MDA-MB-231 | 8.4 |
| MCF-7 | 11.9 |
| Hep G2 | 16.4 |
| A-549 | 9.3 |
These results suggest that while the compound exhibits some level of cytotoxicity, it may not be highly potent compared to other anticancer agents .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its structural features allow for interactions with cellular targets involved in proliferation and apoptosis pathways. The presence of functional groups such as hydroxyl and silyl ethers may enhance its reactivity and interaction with biological macromolecules .
Study on Cytotoxicity
In a study published in the Chemical and Pharmaceutical Bulletin, researchers isolated several metabolites from natural sources related to this compound and tested their cytotoxicity against a panel of cancer cell lines. The findings highlighted that while some metabolites showed weak to moderate cytotoxic effects, others were non-cytotoxic at the tested concentrations .
Antiparasitic Activity
Another relevant study focused on oxabicyclic derivatives similar to our compound indicated promising antileishmanial activity. These compounds were shown to induce apoptosis-like death in Leishmania parasites, suggesting that structural analogs could be explored for their potential therapeutic applications against parasitic infections .
Scientific Research Applications
Perfumery
One of the primary applications of this compound is in the fragrance industry. It serves as a key ingredient in the formulation of perfumes and personal care products due to its pleasant olfactory properties. The compound contributes floral and woody notes to fragrance compositions.
Case Study: Fragrance Formulation
A study demonstrated that incorporating octahydro-4H-inden-4-one into a perfume formulation significantly enhanced the overall scent profile. The addition resulted in floral, muguet, and slightly woody notes that were well-received in consumer testing .
| Fragrance Component | Contribution |
|---|---|
| Octahydro-4H-Inden-4-one | Floral and woody notes |
| Other Ingredients | Balance and complexity |
Cosmetics
The compound is also utilized in cosmetic formulations such as lotions and creams. Its ability to blend well with other ingredients makes it a valuable additive for enhancing scent while providing additional skin benefits.
Case Study: Skin Care Products
In skin care formulations, the inclusion of this compound has been shown to improve user satisfaction due to its sensory properties. Products containing this compound were rated higher for fragrance quality compared to those without it .
Household Products
Beyond personal care items, this compound finds application in household cleaning products and air fresheners. Its effective masking properties help neutralize unpleasant odors while imparting a fresh scent.
Case Study: Air Fresheners
A formulation study indicated that air fresheners containing octahydro-4H-inden-4-one were more effective at odor elimination compared to standard formulations. The compound's volatility contributed to its effectiveness in dispersing fragrance quickly .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its unique structure allows for various chemical transformations, making it a useful building block in synthetic pathways.
Example Reaction: Synthesis Pathway
The synthesis of derivatives from octahydro-4H-inden-4-one involves reactions such as alkylation and oxidation, which can yield compounds with diverse functional groups suitable for further applications .
Chemical Reactions Analysis
Silylation and Desilylation Reactions
The triethylsilyl (TES) ether group is a key site for chemical modification. This moiety is introduced via silylation to protect hydroxyl groups during synthesis and removed under controlled conditions .
Oxidation and Reduction
The ketone group in the indenone core and the double bond in the hexenyl side chain are reactive sites for redox transformations.
-
Oxidation :
-
Reduction :
Substitution and Functionalization
The methyl and hydroxyl groups enable site-specific substitutions:
Cyclization and Ring-Opening
The bicyclic structure participates in ring-opening reactions under acid or base catalysis, forming linear intermediates for further derivatization :
textExample: Treatment with p-toluenesulfonic acid (PTSA) in toluene induces dehydration, forming hexahydro-indene derivatives[8].
Stereochemical Transformations
The stereochemical integrity of the (1R,3aR,7aR) configuration is preserved under most conditions but can be altered via:
Comparative Reaction Outcomes
The table below contrasts reaction outcomes under varying conditions:
| Functional Group | Reagent | Product | Yield |
|---|---|---|---|
| TES ether | 48% HF in CH₃CN | Free hydroxyl | 95% |
| Ketone | NaBH₄ in EtOH | Secondary alcohol | 85% |
| Double bond | H₂/Pd-C | Saturated bond | 90% |
Key Research Findings
-
Synthetic Flexibility : The TES group facilitates modular synthesis of vitamin D analogs, such as eldecalcitol intermediates .
-
Stability : The compound is stable in organic solvents (e.g., dichloromethane) but hydrolyzes in protic media .
-
Biological Relevance : Derivatives show potential as ligands for nuclear receptors, though full pharmacological profiles require further study .
Mechanistic Insights
Comparison with Similar Compounds
Key Observations:
Triethylsilyl Group Influence : The target compound’s triethylsilyl ether group enhances its lipophilicity compared to hydroxyl-containing analogs like Eldecalcitol Impurity 50, making it more suitable as a synthetic intermediate for protecting reactive hydroxyl groups during synthesis .
Stereochemical Complexity : The (1R,3aR,7aR) configuration distinguishes it from compounds like 5H-Inden-5-one (3aR,4S,7S,7aS), which exhibit different spatial arrangements that may alter receptor binding or metabolic stability .
Chromenone Derivatives: Compounds like 3,4,6a,10-tetrahydroxy...chromen-9(6H)-one (CAS: 475-25-2) feature fused chromenone rings and multiple hydroxyl groups, favoring applications in antioxidant or anti-inflammatory research, unlike the Eldecalcitol-focused target compound .
Boiling Point and Solubility:
- The target compound’s high predicted boiling point (437.4±18.0 °C) contrasts sharply with smaller analogs like Eldecalcitol Impurity 50, which lacks the triethylsilyl group and likely has lower thermal stability .
- The triethylsilyl group reduces polarity, improving solubility in organic solvents (e.g., dichloromethane or THF), whereas hydroxylated derivatives (e.g., CAS 141358-28-3) are more water-soluble .
Preparation Methods
Acid-Catalyzed Ring Closure
The bicyclic indenone core is often synthesized via acid-catalyzed cyclization of keto-acid precursors. A patent detailing the production of 4-hydroxy-1-indanone demonstrates the efficacy of hydrochloric acid and polyphosphoric acid in mediating cyclization. For the target compound, analogous conditions (e.g., 6M HCl at 100°C for 5 hours) yield intermediates that undergo further functionalization.
- Starting Material : Dihydrocoumarin (14.8 kg, 100 mol).
- Conditions : 6M HCl, 100°C, 5 hours.
- Yield : 96% (intermediate 1).
The use of macroporous strong acid resin (e.g., styrene cation exchange resin) enhances reaction rates and yields by facilitating proton transfer without side reactions.
Silylation and Side-Chain Functionalization
Triethylsilyl Protection
The TES group is introduced to protect hydroxyl groups during subsequent reactions. A study on silyl enol ether formation highlights the use of triethylsilyl chloride (TESCl) with imidazole in dichloromethane. For the target compound, silylation occurs at the 5-hydroxy position of the hexenyl side chain.
- Reagents : TESCl (1.2 eq), imidazole (2.5 eq).
- Solvent : Anhydrous CH₂Cl₂.
- Time : 12 hours at 25°C.
- Yield : >90%.
Stereoselective Alkylation
The (1R,2E,4S)-configured hexenyl side chain is installed via asymmetric alkylation. Jacobsen’s chiral catalyst enables enantioselective Heck coupling or hydroalkylation. For example, coupling a TES-protected allylic alcohol with the indenone core using Pd(OAc)₂ and (R)-BINAP achieves the 2E geometry with 92% ee.
Catalytic Systems and Reaction Optimization
Catalyst Screening for Cyclization
Comparative studies on acid catalysts (Table 1) reveal that strong acid resins outperform homogeneous acids in yield and selectivity.
Table 1: Catalyst Performance in Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl + Polyphosphoric acid | 115 | 4 | 86 |
| Strong acid resin | 115 | 4 | 88 |
| H₂SiF₆ | 115 | 6 | 45 |
Solvent Effects on Silylation
Polar aprotic solvents (e.g., DMF, CH₃CN) improve silylation efficiency by stabilizing ionic intermediates. Ethanol/water mixtures reduce side reactions during workup.
Industrial-Scale Production Considerations
Q & A
Q. How can the stereochemical configuration of this compound be experimentally verified?
Methodological Answer:
- Use 2D NMR spectroscopy (e.g., NOESY or ROESY) to identify spatial proximities between protons, which helps confirm the relative stereochemistry (e.g., 1R, 3aR, 7aR configurations).
- X-ray crystallography is definitive for absolute stereochemical determination. If single crystals are unobtainable, compare experimental optical rotation or circular dichroism (CD) data with computational predictions (DFT-based simulations).
- Reference related indenone derivatives for coupling constant patterns (e.g., describe structurally similar compounds with stereochemical annotations).
Q. What are the recommended storage conditions to maintain chemical stability?
Methodological Answer:
- Store under inert atmosphere (argon/nitrogen) at –20°C to minimize oxidation or hydrolysis of the triethylsilyl ether group.
- Use amber glass vials to prevent photodegradation, as polycyclic systems (e.g., indenone core) may be light-sensitive .
- Stability data gaps (e.g., decomposition temperature, reactivity with moisture) necessitate empirical testing via accelerated stability studies (e.g., TGA/DSC for thermal behavior).
Q. What safety protocols should be followed during handling?
Methodological Answer:
- Use P95 respirators (NIOSH-approved) and nitrile gloves to minimize inhalation/dermal exposure, as acute toxicity is classified under Category 4 (oral, dermal, inhalation) .
- Conduct all reactions in a fume hood with secondary containment. Emergency procedures (e.g., eye rinsing for 15+ minutes) align with SDS guidelines for structurally related indenone derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized for this compound’s complex structure?
Methodological Answer:
- Retrosynthetic analysis : Prioritize forming the triethylsilyl-protected hexenyl sidechain early to avoid steric hindrance during later stages. Use stereoselective catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) for chiral centers.
- Protecting group strategy : Employ temporary protection (e.g., TBS or TMS groups) for hydroxyl or ketone functionalities during coupling reactions.
- Validate intermediates via HPLC-MS and monitor reaction progress using in-situ FTIR to detect carbonyl or silyl ether peaks .
Q. How to resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Design solvent-polarity experiments (e.g., hexane vs. DMF) to assess nucleophilic/electrophilic behavior. Use kinetic profiling (e.g., UV-Vis or NMR time-course studies) to identify reaction intermediates.
- Cross-reference computational models (e.g., DFT calculations for activation energies ) with experimental results to pinpoint discrepancies.
- Collaborate with independent labs to replicate findings, as limited public data exists for this compound .
Q. What analytical strategies can address gaps in physicochemical property data?
Methodological Answer:
- Melting point/Boiling point : Use differential scanning calorimetry (DSC) and microdistillation setups for thermally sensitive compounds.
- LogP (partition coefficient) : Measure via shake-flask method with octanol/water phases, validated by reverse-phase HPLC retention times.
- Vapor pressure : Employ transpiration method or Knudsen effusion for low-volatility compounds.
- Existing SDS gaps (e.g., lack of pH or water solubility data) require bespoke experimental workflows .
Data Contradiction Analysis
Q. How to interpret conflicting toxicity classifications in literature?
Methodological Answer:
- Compare in vitro assays (e.g., Ames test for mutagenicity) with in vivo models (e.g., zebrafish embryos for acute toxicity).
- Re-evaluate impurity profiles via LC-HRMS , as discrepancies may arise from trace contaminants (e.g., notes unreliable supplier data).
- Align classifications with GHS criteria ; current SDS data ( ) suggests no carcinogenicity but Category 4 acute toxicity.
Research Workflow Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
